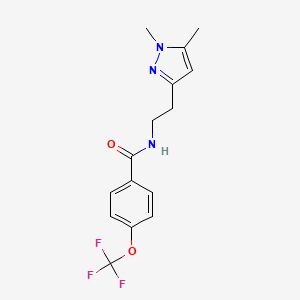

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c1-10-9-12(20-21(10)2)7-8-19-14(22)11-3-5-13(6-4-11)23-15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDDOVDRQVQOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H15F3N2O

- Molecular Weight : 300.28 g/mol

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazoles have shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 7.5 | |

| MCF-7 (Breast cancer) | 12.0 | |

| A549 (Lung cancer) | 10.5 |

In vitro studies indicated that the compound exhibits selective cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

3. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro.

This suggests that this compound may be beneficial in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.

Case Studies

Recent case studies have further elucidated the biological activity of this compound:

- Case Study on Anticancer Effects : A study published in Cancer Letters explored the effects of this compound on tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to controls.

- Case Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound effectively reduced bacterial load in infected mice models, supporting its potential as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties, such as N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

The compound's structural characteristics suggest it may interact with specific biological targets involved in cancer progression. Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells, thereby highlighting their potential as anticancer agents. Further investigations are needed to elucidate the mechanisms of action and optimize their efficacy against different cancer types .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic options.

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Research has indicated that pyrazole-based compounds can act as effective insecticides by targeting specific enzymes or receptors in pest species, thereby reducing crop damage and improving yields .

Herbicidal Properties

In addition to its insecticidal activity, this compound has been evaluated for its herbicidal potential. Studies suggest that it can inhibit the growth of certain weed species through mechanisms that involve interference with metabolic pathways essential for plant growth .

Materials Science

Polymer Development

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Nanocomposite Fabrication

Recent studies have explored the use of this compound in fabricating nanocomposites with enhanced electrical and thermal conductivity. The integration of pyrazole derivatives into nanostructured materials could lead to innovative applications in electronics and energy storage devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues are derived from modifications to the pyrazole core, linker groups, or benzamide substituents. Key comparisons include:

*Estimated based on molecular formula.

- Pyrazole vs.

- Linker and Substituent Variations: The ethyl linker in the target compound may confer greater flexibility compared to the chromenone-based linker in Example 53, which imposes steric constraints.

- Electron-Withdrawing Groups : The para-trifluoromethoxy group in the target compound balances electron withdrawal and steric bulk, whereas Example 53’s 2-fluoro substituent prioritizes steric minimalism for target engagement .

Physicochemical Properties

- Melting Points: Example 53 exhibits a higher melting point (175–178°C) compared to typical pyrazole derivatives, likely due to strong hydrogen-bonding interactions from its chromenone and amide groups . The target compound’s melting point is unreported but expected to be lower due to reduced hydrogen-bonding capacity.

Functional Implications

- Hydrogen-Bonding Networks : The target compound’s amide and pyrazole groups can form intermolecular hydrogen bonds, as described in Etter’s graph-set analysis , which may influence crystal packing and stability.

Q & A

Q. What are the recommended synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?

The synthesis of pyrazole-derived benzamides typically involves coupling a pyrazole-ethylamine intermediate with a substituted benzoyl chloride. For example, in analogous compounds, refluxing equimolar ratios of precursors in ethanol with catalytic glacial acetic acid yields target molecules . Optimizing reaction time, solvent polarity (e.g., DMF for higher solubility), and base selection (e.g., K₂CO₃ for deprotonation) can improve yields . Monitoring via TLC and purification via column chromatography (e.g., dichloromethane/methanol gradients) ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Single-crystal XRD resolves molecular geometry and intermolecular interactions (e.g., H-bonding, π-stacking) .

- ¹H/¹³C NMR identifies substituent environments, such as trifluoromethoxy (-OCF₃) splitting patterns and pyrazole methyl group resonances .

- FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and pyrazole ring vibrations) .

- ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

Solubility profiling in DMSO (for stock solutions) and aqueous buffers (PBS at physiological pH) is essential. Accelerated stability studies under varying temperatures (4°C, 25°C, 37°C) and light exposure, analyzed via HPLC, identify degradation pathways (e.g., hydrolysis of the trifluoromethoxy group) .

Advanced Research Questions

Q. How can computational methods predict the supramolecular assembly and intermolecular interactions of this compound?

- Hirshfeld Surface Analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer software .

- DFT Calculations (B3LYP/6-31G**) model electronic properties, such as frontier molecular orbitals (FMO) and electrostatic potential (ESP) surfaces, to predict reactivity .

- Molecular Docking evaluates binding affinities to biological targets (e.g., enzymes), guided by the trifluoromethoxy group’s electron-withdrawing effects .

Q. What strategies resolve contradictions in crystallographic data, such as disordered trifluoromethoxy groups?

- SHELXL Refinement with anisotropic displacement parameters and restraints for fluorine atoms improves model accuracy .

- Twinned Data Analysis (via PLATON) addresses pseudo-symmetry issues, while disorder modeling (e.g., PART instructions in SHELX) accounts for rotational flexibility in the -OCF₃ group .

Q. How does the trifluoromethoxy group influence electronic properties and biological activity compared to non-fluorinated analogs?

- Natural Bond Orbital (NBO) Analysis reveals hyperconjugative interactions between the -OCF₃ group and the benzamide ring, enhancing electrophilicity .

- In Vitro Bioassays demonstrate increased metabolic stability and membrane permeability due to the trifluoromethoxy group’s lipophilicity, as seen in analogs with improved IC₅₀ values in kinase inhibition studies .

Q. What in vitro models are suitable for evaluating the compound’s biological efficacy and mechanism of action?

- Enzyme Inhibition Assays (e.g., fluorescence-based) quantify target binding (e.g., kinases, proteases) .

- Cell Viability Assays (MTT/XTT) in cancer or microbial lines assess cytotoxicity, with EC₅₀ values compared to positive controls (e.g., doxorubicin or fluconazole) .

- ROS Detection (DCFH-DA probes) evaluates oxidative stress modulation, leveraging the pyrazole moiety’s redox activity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.